molecular formula C28H36N6O2 B4907157 N',N'-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide

N',N'-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide

Cat. No.: B4907157
M. Wt: 488.6 g/mol
InChI Key: ZXKRCOMELDBXNJ-UHFFFAOYSA-N
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Description

N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of two benzylpiperidine moieties linked through a butanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide typically involves the condensation of 1-benzylpiperidin-4-one with butanedihydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylpiperidine moieties.

    Reduction: Reduced forms of the hydrazone linkages.

    Substitution: Substituted benzylpiperidine derivatives.

Scientific Research Applications

N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkages and benzylpiperidine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’,N’-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide
  • 1-benzyl-4-piperidinone (1-benzyl-4-piperidinylidene)hydrazone
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

N’,N’-bis(1-benzylpiperidin-4-ylidene)butanedihydrazide is unique due to its specific hydrazone linkages and the presence of two benzylpiperidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N,N'-bis[(1-benzylpiperidin-4-ylidene)amino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N6O2/c35-27(31-29-25-13-17-33(18-14-25)21-23-7-3-1-4-8-23)11-12-28(36)32-30-26-15-19-34(20-16-26)22-24-9-5-2-6-10-24/h1-10H,11-22H2,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKRCOMELDBXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)CCC(=O)NN=C2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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